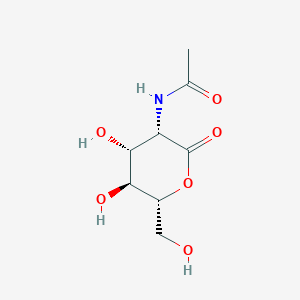

N-Acetyl-D-mannosaminolactone

説明

Historical Trajectory and Initial Characterization of N-Acylsugar Lactones in Biological Systems

The discovery and characterization of N-acylsugar lactones are intrinsically linked to the broader exploration of carbohydrate metabolism, particularly the pathways involving amino sugars. While a definitive, singular moment of discovery for N-Acetyl-D-mannosaminolactone is not easily pinpointed, its existence was inferred and later confirmed through the study of enzymes that act on its precursor, N-acetyl-D-mannosamine.

A pivotal moment in this area of research was the identification and characterization of the enzyme N-acyl-D-mannosamine dehydrogenase. creative-enzymes.com Research on this enzyme, which catalyzes the oxidation of N-acyl-D-mannosamine, revealed the formation of N-acyl-D-mannosaminolactone as the direct product. creative-enzymes.comoup.com This enzymatic reaction provided the first concrete evidence for the biological relevance of this specific N-acylsugar lactone.

Early investigations into the metabolism of sialic acids, which began decades ago, laid the groundwork for understanding the precursors involved, including N-acetylmannosamine. nih.gov The elucidation of the enzymatic steps in sialic acid biosynthesis and catabolism highlighted the dynamic interplay of various sugar forms, including the transient formation of lactones. umich.edu The study of N-acyl homoserine lactones in bacterial quorum sensing, though a different class of molecules, also contributed to the growing appreciation of lactone structures in biological signaling and regulation. researchgate.net

The Significance of Lactone Forms in Carbohydrate Biochemistry and Metabolic Intermediates

Lactones, which are cyclic esters, are common and important structures in carbohydrate chemistry and biochemistry. researchgate.net The formation of a lactone from a sugar acid is a reversible process that can influence the chemical properties and biological activity of the molecule. In the context of carbohydrate metabolism, lactones often serve as key metabolic intermediates. uomustansiriyah.edu.iq

The significance of lactone forms in carbohydrate biochemistry includes:

Metabolic Regulation: The interconversion between the open-chain acid and the closed-ring lactone can be a point of regulation in metabolic pathways. The formation of a lactone can "trap" the molecule in a specific conformation, influencing its subsequent enzymatic conversions.

Chemical Reactivity: The lactone ring is more reactive towards nucleophilic attack than the corresponding open-chain carboxylate, making it a suitable intermediate for certain enzymatic reactions.

Precursors for Synthesis: In organic chemistry, carbohydrate-based lactones are valuable synthons for the preparation of a variety of other molecules, including branched-chain sugars and sugar amino acids. academie-sciences.fr

For instance, glucono-δ-lactone, the lactone of gluconic acid, is a well-known intermediate in the pentose phosphate pathway. uomustansiriyah.edu.iq The hydrolysis of this lactone is a committed step in the pathway. Similarly, phosphorylated sugar lactones have been identified as substrates for specific enzymes, underscoring their role as metabolic intermediates. nih.gov

Positioning this compound within the Broader Metabolic Landscape of N-Acetylmannosamine and its Derivatives

N-Acetyl-D-mannosamine (ManNAc) is a critical precursor for the biosynthesis of sialic acids, a diverse family of nine-carbon sugar acids that play crucial roles in numerous biological processes. wikipedia.orgpatsnap.com The metabolic pathway of ManNAc is a central route for the production of these important cell-surface glycans. ru.nlresearchgate.net

This compound is formed through the action of the enzyme N-acyl-D-mannosamine dehydrogenase (EC 1.1.1.233). creative-enzymes.com This enzyme catalyzes the following reaction:

N-acyl-D-mannosamine + NAD⁺ ⇌ N-acyl-D-mannosaminolactone + NADH + H⁺ creative-enzymes.com

This reaction places this compound as a direct downstream metabolite of N-acetyl-D-mannosamine. The formation of the lactone is a key step in an alternative pathway for the metabolism of N-acetyl-D-mannosamine. While the primary route for sialic acid synthesis involves the phosphorylation of ManNAc, the dehydrogenase pathway provides another metabolic fate for this amino sugar.

The broader metabolic landscape of N-acetylmannosamine involves a series of enzymatic conversions:

Formation of ManNAc: ManNAc can be synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). wikipedia.org

Phosphorylation: ManNAc is then typically phosphorylated to ManNAc-6-phosphate by the kinase domain of GNE. wikipedia.org

Conversion to Sialic Acid: ManNAc-6-phosphate is a key intermediate that enters the sialic acid biosynthetic pathway, ultimately leading to the production of CMP-sialic acid, the activated donor for sialylation reactions. ru.nl

Formation of this compound: Alternatively, as mentioned, ManNAc can be oxidized by N-acyl-D-mannosamine dehydrogenase to form this compound. creative-enzymes.com

Interactive Data Table: Key Molecules in the N-Acetylmannosamine Metabolic Landscape

| Compound Name | Abbreviation | Role |

| This compound | - | Product of N-acyl-D-mannosamine oxidation |

| N-Acetyl-D-mannosamine | ManNAc | Precursor for sialic acid and this compound |

| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc | Initial substrate for ManNAc biosynthesis |

| N-Acetyl-D-mannosamine-6-phosphate | ManNAc-6-P | Phosphorylated intermediate in sialic acid biosynthesis |

| Sialic Acid (N-acetylneuraminic acid) | Neu5Ac | Final product of the main biosynthetic pathway |

| N-acyl-D-mannosamine dehydrogenase | - | Enzyme converting ManNAc to its lactone form |

特性

分子式 |

C8H13NO6 |

|---|---|

分子量 |

219.19 g/mol |

IUPAC名 |

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide |

InChI |

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-/m1/s1 |

InChIキー |

NELQYZRSPDCGRQ-XZBKPIIZSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

異性体SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1=O)CO)O)O |

製品の起源 |

United States |

Enzymatic Synthesis and Metabolic Interconversions of N-acetyl-d-mannosaminolactone

N-Acylmannosamine 1-Dehydrogenase (EC 1.1.1.233): A Key Enzyme in Lactone Formation

N-acylmannosamine 1-dehydrogenase (NAMDH), classified under EC 1.1.1.233, is the principal enzyme identified to catalyze the formation of N-acyl-D-mannosaminolactone. creative-enzymes.com This enzyme facilitates the oxidation of an N-acyl-D-mannosamine at the C1 position, converting the hemiacetal into a lactone. rcsb.orgnih.gov The catalyzed chemical reaction is as follows:

N-acyl-D-mannosamine + NAD+ ↔ N-acyl-D-mannosaminolactone + NADH + H+ creative-enzymes.comqmul.ac.ukebi.ac.uk

This oxidoreductase plays a crucial role in the metabolic pathways of specific microorganisms, such as the soil bacteroidete Flavobacterium sp. strain 141-8, from which it has been extensively studied. rcsb.orgnih.gov The enzyme from this source is a homotetramer and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. rcsb.orgnih.govrcsb.orgpdbj.org

The catalytic activity of N-acylmannosamine 1-dehydrogenase is dependent on its specific three-dimensional structure. Crystallographic studies of the enzyme from Flavobacterium sp. 141-8 have revealed a compact structure with subunits featuring the characteristic α/β sandwich fold typical of the SDR family. rcsb.orgrcsb.org These studies have been instrumental in identifying the catalytic tetrad of amino acid residues essential for the enzyme's function. nih.gov

The enzyme demonstrates high specificity towards its substrates. qmul.ac.ukexpasy.org Its substrate selectivity is ensured by a well-defined binding pocket. rcsb.orgpdbj.org A dense network of polar interactions within the active site, including the specific encasement of the substrate's acetamido group and hydrogen bonding with the hydroxyl group at the C4 position of the sugar, ensures a strict preference for N-acetyl-D-mannosamine (ManNAc). rcsb.orgrcsb.orgpdbj.org The enzyme also acts on N-glycolyl-D-mannosamine. qmul.ac.ukexpasy.orguniprot.org This high degree of specificity distinguishes it from other dehydrogenases.

The enzymatic oxidation of N-acetyl-D-mannosamine is strictly dependent on the presence of nicotinamide adenine dinucleotide (NAD+) as a cofactor, which accepts the reducing equivalents (electrons) from the substrate. rcsb.orgnih.govwikipedia.org The enzyme shows a strong preference for NAD+ over other cofactors like NADP+. rcsb.orgnih.gov The NAD+/NADH ratio within the cell is a critical factor that reflects the cellular redox state and can influence the directionality and rate of reactions catalyzed by such dehydrogenases. nih.govdrugbank.com

Biochemical analysis of the NAMDH from Flavobacterium sp. 141-8 has provided key insights into its reaction kinetics and stability. The recombinant form of the enzyme expressed in Escherichia coli has been shown to retain the key kinetic properties, such as its Michaelis constant (Km) and pH optimum, of the native enzyme. nih.gov The enzyme exhibits notable thermal stability and functions optimally under alkaline conditions. rcsb.orgnih.govrcsb.org

| Parameter | Value/Observation | Reference |

|---|---|---|

| EC Number | 1.1.1.233 | creative-enzymes.comuniprot.org |

| Cofactor | Strictly NAD+ dependent | rcsb.orgnih.gov |

| Optimal pH | ~9.4 | rcsb.orgnih.govrcsb.org |

| Thermal Stability (Tm) | 64°C (in glycine buffer) | rcsb.orgnih.govrcsb.org |

| Substrate Specificity | Acts on N-acetyl-D-mannosamine and N-glycolyl-D-mannosamine | qmul.ac.ukexpasy.org |

| Structure | Homotetramer, member of the SDR superfamily | rcsb.orgebi.ac.uk |

Elucidation of the Catalytic Mechanism and Substrate Specificity for N-Acetyl-D-mannosamine Oxidation

Exploration of Other Putative Enzymatic Pathways Leading to or from N-Acetyl-D-mannosaminolactone

While N-acylmannosamine 1-dehydrogenase is the definitive enzyme for the synthesis of this compound, the pathways for its subsequent conversion are less defined. A significant pathway leading from the lactone is its spontaneous, non-enzymatic hydrolysis into N-acetylmannosaminic acid. rcsb.orgnih.govrcsb.orgpdbj.org This reaction occurs readily in aqueous environments.

Currently, there is limited information on other specific enzymes that either produce or directly metabolize this compound. In prokaryotes like E. coli, a different dehydrogenase, UDP-N-acetyl-D-mannosamine dehydrogenase (EC 1.1.1.336), acts on a related but distinct substrate, UDP-N-acetyl-D-mannosamine, to form UDP-N-acetyl-mannosaminuronic acid, highlighting the specificity of these metabolic pathways. uniprot.org

In eukaryotes, the primary pathway for sialic acid biosynthesis involves the phosphorylation of N-acetyl-D-mannosamine to N-acetyl-D-mannosamine-6-phosphate by the ManNAc kinase domain of the bifunctional enzyme GNE/MNK. google.comresearchgate.net This major pathway does not proceed via a lactone intermediate, suggesting that this compound is not a central metabolite in eukaryotic sialic acid synthesis.

Regulatory Mechanisms Governing this compound Biosynthesis and Turnover in Prokaryotic and Eukaryotic Contexts

The regulation of this compound levels is intrinsically linked to the control of the enzymes and substrates involved in its formation and degradation.

Investigating Enzymatic Interactions and Molecular Inhibition by N-acetyl-d-mannosaminolactone

N-Acetyl-D-mannosaminolactone as a Prototypical Inhibitor of Glycosidases and Glycosyltransferases

This compound is a derivative of N-acetyl-D-mannosamine, a key precursor in the biosynthesis of sialic acids. nih.govwikipedia.orgsigmaaldrich.com Sialic acids are crucial components of glycoproteins and glycolipids on cell surfaces, involved in a multitude of cellular processes. wikipedia.orgnih.gov The enzymes that process these sugar molecules, namely glycosidases and glycosyltransferases, are vital for these functions.

This compound acts as an inhibitor of several of these carbohydrate-processing enzymes. Its structural similarity to the natural substrate allows it to bind to the active site of these enzymes, thereby blocking their activity. This inhibitory action makes it a valuable tool for studying the roles of these enzymes in various biological pathways.

Kinetic Analysis of Enzyme Inhibition: Determination of Inhibition Constants and Mechanism Type

The inhibitory potential of a compound is quantified by its inhibitory constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. pharmacologycanada.orgebmconsult.com A lower Ki value signifies a stronger binding affinity and, consequently, a more potent inhibitor. pharmacologycanada.orgebmconsult.com The mechanism of inhibition, whether competitive, noncompetitive, or uncompetitive, describes how the inhibitor interacts with the enzyme and its substrate.

For this compound, kinetic studies have revealed its mode of inhibition for specific enzymes. For instance, some studies have suggested that C6-ManNAc derivatives, which cannot be phosphorylated, may act as competitive inhibitors for human N-acetylmannosamine kinase (MNK). nih.gov In competitive inhibition, the inhibitor binds to the same active site as the substrate, directly competing with it. researchgate.net The determination of the inhibition type and the Ki value is crucial for understanding the inhibitor's mechanism of action and for the development of more potent and specific inhibitors. researchgate.net

Interactive Table: Kinetic Parameters of Enzyme Inhibition by this compound Analogs

| Enzyme | Inhibitor | Ki (µM) | Inhibition Type |

| Human MNK | C6-ManNAc diselenide dimer | Low µM range | Competitive nih.gov |

Profiling of Specificity and Selectivity Against Relevant Carbohydrate-Processing Enzymes

The specificity and selectivity of an inhibitor refer to its ability to inhibit a particular enzyme or a group of enzymes without affecting others. High specificity is a desirable characteristic for a therapeutic agent to minimize off-target effects. The profiling of this compound and its analogs against a panel of relevant carbohydrate-processing enzymes helps to determine their inhibitory spectrum.

For example, analogues of N-acetyl-D-mannosamine have been tested for their inhibitory effects on enzymes involved in sialic acid biosynthesis, such as UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE/MNK). nih.gov Studies have shown that modifications to the N-acetyl-D-mannosamine structure can significantly alter its inhibitory potency and selectivity. For instance, a C6-ManNAc diselenide dimer was found to be a potent inhibitor of MNK, leading to a reduction in cell surface sialylation. nih.gov Such profiling studies are essential for identifying lead compounds with the desired inhibitory profile for further development.

Structural Biology and Computational Analysis of Enzyme-Lactone Binding Events

Understanding the three-dimensional structure of an enzyme in complex with an inhibitor is fundamental to elucidating the molecular basis of inhibition. Techniques like X-ray crystallography and computational modeling provide detailed insights into the binding interactions.

High-Resolution Structural Studies of Enzyme-N-Acetyl-D-mannosaminolactone Complexes

X-ray crystallography is a powerful technique that allows for the determination of the atomic and molecular structure of a crystal, including protein-ligand complexes. anton-paar.combiologiachile.clbioscience.fi High-resolution crystal structures of enzymes bound to this compound or its analogs can reveal the precise orientation of the inhibitor in the active site and the network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

For instance, the crystal structure of the human N-acetylmannosamine kinase (MNK) domain of GNE has been determined in complex with N-acetyl-D-mannosamine (ManNAc). nih.govnih.gov These structures have provided detailed insights into the active site of MNK and have served as a basis for designing novel inhibitors. nih.govnih.gov The structural information helps to explain the observed inhibitory activity and guides the rational design of more potent and selective inhibitors.

Computational Modeling and Molecular Dynamics Simulations of Active Site Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of biological macromolecules and their interactions with ligands. mdpi.combiorxiv.org These methods can complement experimental data by providing insights into the flexibility of the enzyme and the inhibitor, the energetics of binding, and the mechanism of inhibition at an atomic level.

MD simulations have been employed to model enzyme-substrate complexes, such as the ectoine synthase (EctC) with its substrate, to understand the geometry of the active site and the conformational changes that occur upon substrate binding. mdpi.com Similarly, MD simulations of enzyme-lactone complexes can reveal the key amino acid residues involved in inhibitor binding and the stability of the complex over time. nih.gov This information is invaluable for understanding the determinants of binding affinity and for the in-silico design of new inhibitors with improved properties. mdpi.com

Mechanistic Insights into Lactone-Mediated Enzyme Inactivation: Transition State Analogue Properties and Covalent Adduct Formation

The mechanism by which an inhibitor inactivates an enzyme can vary. Some inhibitors act as transition state analogues, mimicking the high-energy transition state of the enzymatic reaction, while others can form covalent bonds with the enzyme, leading to irreversible inhibition.

This compound's structure, particularly the lactone ring, suggests that it may act as a transition state analogue for some glycosidases. wikipedia.org Transition state analogues are potent inhibitors because they bind to the enzyme with much higher affinity than the substrate itself. wikipedia.org The strained lactone ring can mimic the geometry of the transition state intermediate formed during the cleavage of glycosidic bonds.

Furthermore, the electrophilic nature of the lactone carbonyl group raises the possibility of covalent adduct formation with nucleophilic residues in the enzyme's active site, such as cysteine or serine. ualberta.canih.govmdpi.com The formation of a covalent bond would lead to irreversible inactivation of the enzyme. ualberta.canih.gov The potential for this compound to act as a transition state analogue or to form covalent adducts highlights its potential as a powerful tool for studying enzyme mechanisms and as a lead compound for the development of novel therapeutics.

Advanced Chemical Synthesis and Derivatization Strategies for Research Applications

Development of Stereoselective Chemical Synthesis Methodologies for N-Acetyl-D-mannosaminolactone

The stereoselective synthesis of this compound is intrinsically linked to the synthesis of its precursor, N-acetyl-D-mannosamine (ManNAc). A common strategy involves the epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc). This epimerization can be achieved under alkaline conditions, for instance, using calcium hydroxide. researchgate.net However, achieving high stereoselectivity in chemical synthesis often requires multi-step processes involving protection and deprotection of hydroxyl groups to ensure the desired stereochemistry.

A plausible synthetic route to this compound would first involve the stereoselective synthesis of ManNAc. One such method starts from D-mannosamine hydrochloride, which can be selectively acetylated at the hydroxyl groups, followed by N-acylation to yield peracetylated ManNAc analogues. taylorandfrancis.com Another approach involves the reaction of a protected GlcNAc derivative with a phosphorous ylide in a Wittig-type reaction, followed by epimerization and oxidation to the mannosamine derivative. google.com

Once stereochemically pure ManNAc is obtained, the final step to produce this compound is a selective oxidation of the anomeric carbon. This transformation can be catalyzed by enzymes such as N-acylmannosamine 1-dehydrogenase, which oxidizes the N-acyl-D-mannosamine to the corresponding N-acyl-D-mannosaminolactone. creative-enzymes.com This final step is crucial for yielding the target lactone with the correct stereochemistry preserved from the ManNAc precursor.

Synthesis of this compound Analogues and Probes for Biochemical Research

To investigate the roles of this compound in biological systems, researchers often require modified versions of the molecule that can be used for tracing metabolic pathways or for identifying interacting proteins. These modified molecules, or probes, can be synthesized by introducing isotopic labels or reporter groups.

Isotopic Labeling Strategies for Tracing Metabolic Fates and Pathway Analysis

Isotopically labeled this compound is an invaluable tool for metabolic flux analysis and for tracing the fate of the molecule within cellular pathways. The synthesis of such labeled compounds typically begins with a labeled precursor. For instance, N-Acetyl-D-mannosamine-13C-1, a stable isotope-labeled version of ManNAc, is commercially available and serves as a key starting material. medchemexpress.com

The introduction of the isotopic label at a specific position in the ManNAc molecule allows for the tracking of that atom through subsequent enzymatic or chemical transformations. By using N-Acetyl-D-mannosamine-13C-1 as the substrate for an oxidation reaction, researchers can produce this compound with a 13C label at the C-1 position. This labeled lactone can then be introduced to cells or organisms, and its metabolic products can be identified using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

| Labeled Precursor | Resulting Labeled Product | Potential Application |

| N-Acetyl-D-mannosamine-13C-1 | This compound-13C-1 | Tracing metabolic pathways |

| Deuterated N-Acetyl-D-mannosamine | Deuterated this compound | Studying pharmacokinetic and metabolic profiles |

Introduction of Reporter Groups for Activity-Based Probes and Imaging in Research Models

The development of activity-based probes and imaging agents based on the this compound scaffold allows for the visualization and identification of enzymes that bind to or process this molecule. This is often achieved by introducing a reporter group, such as a fluorophore or a biotin tag, onto the molecule.

The synthesis of these probes generally involves modifying the precursor, ManNAc, with a linker arm to which the reporter group can be attached. For example, non-natural ManNAc analogues with pendant acetylthio- groups have been synthesized. taylorandfrancis.com These thiol functionalities can then be used for conjugation to reporter molecules. Another approach involves the synthesis of azido-functionalized ManNAc derivatives, such as 4-azido-4-deoxy-N-acetylmannosamine (ManNAc4N3) and 6-azido-6-deoxy-N-acetylmannosamine (ManNAc6N3). nih.gov The azide group can be selectively reacted with an alkyne-containing reporter group via "click chemistry."

Once the reporter-functionalized ManNAc analogue is synthesized, it can be oxidized to the corresponding lactone. These probes can then be used in in-vitro or in-cellulo experiments to identify and study the enzymes that interact with this compound.

Chemoenzymatic Approaches for Efficient and Scalable Production of this compound for Academic Investigation

For many research applications, a reliable and scalable source of this compound is required. Chemoenzymatic synthesis offers a powerful solution by combining the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis.

A key enzyme in the chemoenzymatic production of this compound is N-acylmannosamine 1-dehydrogenase. creative-enzymes.com This enzyme specifically catalyzes the oxidation of N-acyl-D-mannosamine to N-acyl-D-mannosaminolactone. This enzymatic step is highly efficient and stereospecific, ensuring the production of the desired D-lactone isomer.

| Step | Method | Key Reagent/Enzyme | Product |

| 1 | Chemical Epimerization | N-Acetyl-D-glucosamine, Calcium hydroxide | N-Acetyl-D-mannosamine |

| 1 | Enzymatic Epimerization | N-Acetyl-D-glucosamine, N-acyl-D-glucosamine 2-epimerase | N-Acetyl-D-mannosamine |

| 2 | Enzymatic Oxidation | N-Acetyl-D-mannosamine, N-acylmannosamine 1-dehydrogenase | This compound |

Analytical and Computational Methodologies in N-acetyl-d-mannosaminolactone Research

Chromatographic and Mass Spectrometric Techniques for Detection and Quantification in Complex Biological Matrices

The detection and quantification of N-Acetyl-D-mannosaminolactone in intricate biological samples are primarily achieved through the coupling of chromatographic separation with mass spectrometric detection. These methods offer the high sensitivity and selectivity required to identify and measure low-abundance metabolites within a complex mixture.

Untargeted metabolomics, a comprehensive approach to analyze all measurable metabolites in a biological sample, has been instrumental in identifying this compound in various contexts. iu.edufrontiersin.orgmdpi.comfrontiersin.org This technique typically employs high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the components of a sample, followed by high-resolution mass spectrometry (HRMS) for detection and identification. mdpi.comescholarship.org

For instance, untargeted UHPLC-MS-based metabolomics has successfully identified this compound in studies investigating oxidative stress. iu.edu Similarly, studies on the metabolic profiles of agricultural products and animal models of disease have reported the detection of this compound. mdpi.combiorxiv.orgapsnet.org The use of different chromatographic principles, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), allows for the analysis of a wide range of metabolites, including polar compounds like this compound. escholarship.orgnih.gov

Mass spectrometry provides crucial information for the identification of this compound, including its accurate mass and fragmentation patterns (MS/MS spectra). mdpi.commetabolomexchange.orgnih.gov This data is then compared against spectral libraries or used for de novo structural elucidation. The combination of retention time from chromatography and mass spectral data provides a high degree of confidence in the identification of the compound.

Table 1: Chromatographic and Mass Spectrometric Methods for this compound Detection

| Technique | Application | Key Findings | References |

| UHPLC-MS/MS | Untargeted metabolomics in disease models | Identification of this compound as a differential metabolite. | iu.edubiorxiv.org |

| LC-MS/MS | Untargeted metabolomics in agricultural samples | Detection of this compound in grapevine tissues. | apsnet.org |

| UHPLC-HRMS | Untargeted metabolomics of feed ingredients | Annotation of thousands of mass features, including those corresponding to this compound. | mdpi.com |

| HILIC-LC-MS/MS | Targeted and untargeted metabolomics | Development of sensitive methods for the quantification of related compounds like N-acetylmannosamine. | nih.gov |

| GC-MS | Metabolite profiling | Provides mass spectral data for related compounds, aiding in the identification of this compound. | nih.gov |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Conformational Dynamics and Biomolecular Interactions of the Lactone

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the three-dimensional structure and dynamic properties of molecules in solution. For this compound and related amino sugars, NMR provides detailed insights into their conformational preferences and how they interact with other biomolecules.

While specific NMR studies on this compound are not extensively detailed in the provided search results, the principles of NMR analysis of similar N-acetylated sugars are well-established. nih.govnih.gov Techniques such as 1D ¹H NMR and 13C NMR, along with 2D experiments like TOCSY and HSQC, are used to assign the chemical shifts of the protons and carbons in the molecule. bmrb.iospectrabase.com These assignments are the foundation for more advanced structural and dynamic studies.

Conformational analysis of the N-acetyl group is particularly important, as its orientation can influence molecular recognition and binding events. nih.gov Studies on the related compound N-acetyl-D-glucosamine have successfully used NMR to identify and quantify different conformers, such as the cis and trans isomers of the amide bond. nih.gov Similar approaches could be applied to this compound to understand its conformational landscape.

Furthermore, NMR can be used to study the interactions between the lactone and proteins. Chemical shift perturbation mapping, where changes in the NMR spectrum of the lactone or the protein are monitored upon binding, can identify the binding interface and provide information on the affinity of the interaction. While direct evidence for this compound is pending, the methodology is a cornerstone of structural biology.

Table 2: NMR Spectroscopic Data for Related N-Acetyl-D-mannosamine

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | Various signals observed | bmrb.io |

| ¹³C | Various signals observed | bmrb.iospectrabase.com |

| Note: Specific chemical shift values for this compound are not available in the search results. The data presented is for the parent compound, N-Acetyl-D-mannosamine, and serves as an illustrative example of the type of data obtained from NMR experiments. |

Integration of Computational Approaches with Experimental Data for Predictive Modeling of Lactone-Protein Binding and Reactivity

Computational chemistry and molecular modeling play a crucial role in complementing experimental data and providing predictive insights into the behavior of molecules like this compound. These approaches can be used to model the lactone's structure, predict its reactivity, and simulate its binding to proteins.

Molecular modeling can be used to explore the conformational space of this compound, identifying low-energy conformations that are likely to be populated in solution. nih.gov This information is valuable for interpreting NMR data and understanding the structural basis of its biological activity.

In the context of lactone-protein interactions, computational docking can be employed to predict the binding mode of this compound to a target protein of known structure. These predictions can then guide experimental studies, such as site-directed mutagenesis, to validate the binding site. More advanced techniques like molecular dynamics (MD) simulations can provide a dynamic view of the binding process and allow for the calculation of binding free energies, offering a quantitative measure of binding affinity. nih.gov

The integration of computational modeling with experimental techniques like mass spectrometry and NMR creates a powerful synergy. For example, metabolites identified through untargeted metabolomics can be computationally modeled to predict their potential protein targets. Subsequent experimental validation can then confirm these predictions. While specific computational studies focused solely on this compound are not prominent in the search results, the application of these methods to similar small molecules is widespread and directly applicable. nih.govnih.gov

Broader Academic Implications and Future Avenues in N-acetyl-d-mannosaminolactone Research

Potential Role of N-Acetyl-D-mannosaminolactone in Modulating Glycopathways Beyond Sialic Acid Biosynthesis

While N-acetyl-D-mannosamine (ManNAc) is primarily recognized as a crucial precursor in the biosynthesis of sialic acids, its lactone form, this compound, may have distinct and yet-to-be-fully-elucidated roles in other glycosylation pathways. patsnap.com The intricate network of glycosylation is essential for a multitude of cellular functions, and dysregulation is implicated in various diseases. creative-enzymes.com

The conversion of N-acyl-D-mannosamine to N-acyl-D-mannosaminolactone is catalyzed by the enzyme N-acylmannosamine 1-dehydrogenase. creative-enzymes.com This enzymatic reaction itself points to a potential regulatory node. The formation of the lactone could serve to modulate the availability of N-acetyl-D-mannosamine for sialic acid synthesis, thereby influencing the sialylation of glycoproteins and glycolipids. patsnap.comwikipedia.org This is significant as sialylation plays a critical role in cellular communication, immune responses, and pathogen protection. patsnap.com

Beyond this indirect influence, research is beginning to explore whether this compound can directly participate in or modulate other glycopathways. For instance, alterations in glycosylation patterns, including those involving mannose and its derivatives, are observed in various pathological conditions, suggesting a complex interplay of different sugar metabolites. mdpi.com The presence of this compound in various biological samples, as detected in metabolomics studies, suggests it is a naturally occurring metabolite with potential biological functions that are not yet fully understood. biorxiv.orgsci-hub.se

Future research in this area will likely focus on identifying specific enzymes that interact with this compound and characterizing its impact on the synthesis of other glycans, such as high-mannose, hybrid, and complex N-glycans, as well as O-glycans. nih.gov

Exploration of this compound as a Research Tool for Glycoengineering and Modulating Glycosylation Patterns in Cellular Systems

Glycoengineering, the deliberate modification of glycan structures on proteins and cells, is a powerful tool for both basic research and therapeutic development. mdpi.com N-acetyl-D-mannosamine and its analogs have been instrumental in this field, particularly for manipulating sialic acid levels. frontiersin.orgnih.gov Given its relationship with ManNAc, this compound presents an intriguing candidate for a novel research tool in glycoengineering.

By influencing the pool of available N-acetyl-D-mannosamine, the lactone could be used to fine-tune the sialylation of therapeutic proteins, such as monoclonal antibodies (mAbs). wikipedia.org Proper glycosylation of mAbs is critical for their efficacy and pharmacokinetic properties. nih.govresearchgate.net For example, studies have shown that the addition of ManNAc can effectively reduce high-mannose glycosylation, a critical quality attribute in mAb production. nih.govresearchgate.net this compound could potentially offer a more subtle or alternative method for achieving such modulation.

Furthermore, analogs of this compound could be synthesized to carry bioorthogonal chemical reporters. These reporters would allow for the tracking and visualization of the metabolic fate of the lactone within cellular systems, providing insights into its uptake, trafficking, and incorporation into glycoconjugates. frontiersin.org This approach, known as metabolic glycoengineering, has been successfully applied with ManNAc analogs to label cell surfaces and study glycan dynamics. frontiersin.orgjohnshopkins.edu

Table 1: Potential Applications of this compound in Glycoengineering

| Application Area | Potential Use of this compound | Desired Outcome |

| Therapeutic Protein Production | Modulation of sialylation and other glycosylation patterns on monoclonal antibodies and other glycoproteins. | Improved therapeutic efficacy, stability, and pharmacokinetics. wikipedia.orgnih.gov |

| Cellular Imaging and Tracking | Use of bioorthogonally-tagged lactone analogs for metabolic labeling. | Visualization of glycan dynamics and localization within cells and tissues. frontiersin.org |

| Functional Glycomics | Perturbation of glycosylation pathways to study the functional consequences on cellular processes. | Elucidation of the roles of specific glycan structures in cell adhesion, signaling, and other functions. |

Identification of Novel Biological Targets and Undiscovered Enzymatic Roles for this compound

A significant avenue for future research is the identification of novel biological targets for this compound. While its connection to N-acylmannosamine 1-dehydrogenase is established, it is plausible that other enzymes and proteins within the cell interact with this lactone. creative-enzymes.com These interactions could reveal previously unknown regulatory mechanisms or metabolic pathways.

The search for novel targets can be approached through various biochemical and proteomic techniques. Affinity chromatography, using immobilized this compound as bait, could be employed to capture and identify binding proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide a list of candidate interactors for further validation.

Moreover, the enzymatic landscape related to this compound is likely more complex than currently known. Are there specific lactonases that hydrolyze this compound back to N-acetyl-D-mannosamine, thereby creating a dynamic equilibrium? Does this lactone act as an inhibitor or allosteric regulator of other enzymes involved in carbohydrate metabolism? Answering these questions will be crucial to fully understanding its biological significance. The enzymatic phosphorylation of N-acetyl-D-mannosamine is a known step in sialic acid biosynthesis, and it would be interesting to investigate if the lactone form can be similarly modified or if it influences this phosphorylation step. nih.gov

The discovery of novel enzymatic activities or binding partners would open up new avenues for understanding its role in both health and disease. For example, dysregulation of such interactions could be implicated in congenital disorders of glycosylation or other metabolic diseases. patsnap.com

Integration of Multi-Omics Data (Glycomics, Metabolomics, Proteomics) to Unravel Comprehensive Biological Functions

To obtain a holistic understanding of the biological functions of this compound, an integrative multi-omics approach is indispensable. nih.gov By combining data from glycomics, metabolomics, and proteomics, researchers can construct a more complete picture of the molecular landscape in which this compound operates.

Metabolomics: Untargeted metabolomics studies can quantify the levels of this compound and other related metabolites in various biological samples under different physiological or pathological conditions. biorxiv.orgsci-hub.se This can reveal correlations with specific disease states or cellular responses.

Glycomics: Glycomic analyses provide detailed information about the abundance and structure of glycans on proteins and lipids. neb.com By correlating changes in the glycome with the levels of this compound, researchers can infer its influence on specific glycosylation pathways. biorxiv.orgirb.hr

Proteomics: Proteomic approaches can identify changes in the expression levels of proteins involved in glycosylation and other metabolic pathways in response to varying concentrations of this compound. nih.gov This can help to pinpoint the cellular machinery that is affected by this molecule.

The integration of these multi-omics datasets allows for the construction of comprehensive network models that can reveal complex interactions and regulatory circuits. nih.govbiorxiv.org For instance, a change in the level of this compound (metabolomics) might be correlated with alterations in specific glycan structures (glycomics) on a particular set of proteins (proteomics), which in turn could be linked to a specific cellular phenotype or disease.

Table 2: Multi-Omics Approaches for Studying this compound

| Omics Discipline | Key Questions to Address | Expected Insights |

| Metabolomics | What are the endogenous levels of this compound in different tissues and disease states? How do its levels correlate with other metabolites? | Identification of metabolic pathways influenced by the lactone and its potential as a biomarker. biorxiv.orgsci-hub.se |

| Glycomics | How does modulation of this compound levels affect the overall glycome of a cell or organism? | Understanding its specific impact on different types of glycosylation (e.g., sialylation, mannosylation). neb.combiorxiv.org |

| Proteomics | Which proteins exhibit altered expression or post-translational modifications in response to this compound? | Identification of protein networks and cellular processes regulated by the lactone. nih.gov |

By pursuing these future avenues of research, the scientific community can expect to unravel the full biological significance of this compound, potentially leading to new diagnostic and therapeutic strategies for a range of diseases.

Q & A

Q. What are the standard methodologies for synthesizing N-Acetyl-D-mannosaminolactone in laboratory settings?

this compound is synthesized via lactonization of N-Acetyl-D-mannosamine under controlled acidic or enzymatic conditions. Key steps include:

- Chemical synthesis : Acid-catalyzed cyclization (e.g., using HCl or acetic acid) to form the 1,5-lactone structure, monitored by thin-layer chromatography (TLC) or NMR for ring closure confirmation .

- Enzymatic synthesis : Employing epimerases or aldolases to catalyze the conversion of N-Acetyl-D-glucosamine derivatives into the mannosamine lactone form, requiring optimized pH (6.5–8.0) and temperature (25–37°C) .

- Purification : Column chromatography or recrystallization to isolate the lactone, with purity assessed via HPLC (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Confirm the lactone ring via characteristic shifts (e.g., carbonyl resonance at ~170–175 ppm for the lactone group) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z 221.21 [M+H]+ for anhydrous form) .

- HPLC with PMP derivatization : Quantify purity and detect hydrolyzed byproducts (e.g., free N-Acetyl-D-mannosamine) using C18 columns and UV detection at 245 nm .

Q. What is the role of this compound in sialic acid biosynthesis pathways?

This lactone is a precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), a critical sialic acid in glycoproteins. Methodologically:

- Enzymatic conversion : Use N-acetyl-glucosamine-2-epimerase to isomerize N-Acetyl-D-mannosamine to its lactone form, followed by aldolase-mediated condensation with pyruvate to yield Neu5Ac .

- Cell culture applications : Supplement mammalian cell cultures (e.g., CHO cells) with the lactone to enhance glycoprotein sialylation, monitored via lectin blotting or glycan profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate?

Conflicting kinetic parameters (e.g., Km or Vmax) may arise from assay conditions:

- Buffer optimization : Test varying ionic strengths (50–200 mM phosphate) and pH (6.0–8.5) to stabilize enzyme-ligand interactions .

- Substrate purity : Ensure lactone stability by avoiding hydrolysis (store at -20°C, use anhydrous solvents) .

- Cross-validation : Compare results from fluorometric assays (e.g., coupled NADH detection) with radiometric methods (14C-labeled substrates) .

Q. What experimental strategies improve the stability of this compound in aqueous solutions?

The lactone is prone to hydrolysis. Mitigation strategies include:

- Lyophilization : Prepare stock solutions in anhydrous DMSO or acetonitrile and store lyophilized at -80°C .

- Buffered systems : Use citrate-phosphate buffers (pH 4.5–5.5) to slow ring-opening kinetics .

- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to track hydrolysis during reactions .

Q. How can computational modeling guide the design of this compound derivatives for enhanced enzyme specificity?

- Docking simulations : Use tools like AutoDock Vina to predict binding affinities with target enzymes (e.g., sialyltransferases), focusing on lactone ring interactions .

- MD simulations : Analyze conformational stability of derivatives in solvated systems (GROMACS/AMBER) to identify hydrolysis-resistant analogs .

- QSAR models : Corporate substituent effects (e.g., methyl groups at C3) to optimize inhibitory activity against bacterial neuraminidases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound across studies?

- Source verification : Cross-check purity data (e.g., ≥98% by HPLC) and storage conditions (e.g., desiccated vs. ambient) from suppliers .

- Assay standardization : Replicate experiments using harmonized protocols (e.g., identical enzyme batches, substrate concentrations) .

- Meta-analysis : Pool data from independent studies (e.g., glycoengineering trials) to identify confounding variables (e.g., cell line variability) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。